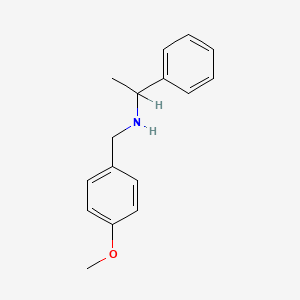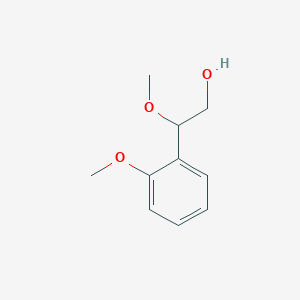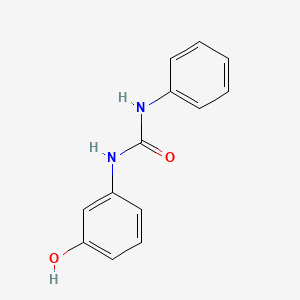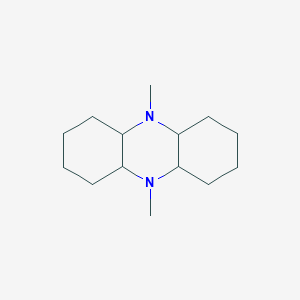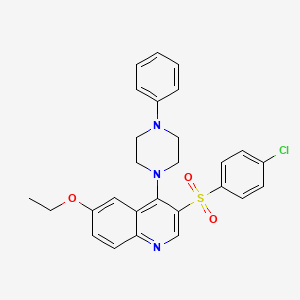
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a 1,2,4-triazole ring, and a phenylpiperazine moiety. These structural motifs are common in many biologically active compounds and can interact with various biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinoline and 1,2,4-triazole derivatives are known to participate in a variety of chemical reactions. For example, quinolines can undergo electrophilic substitution reactions, while 1,2,4-triazoles can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the quinoline and 1,2,4-triazole rings might contribute to its aromaticity and potentially its planarity .Applications De Recherche Scientifique
Synthesis and Catalytic Activity
A titanium nanomaterial-based sulfonic acid catalyst showed efficient catalytic activity for the synthesis of various ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives. This approach is highlighted as facile, environmentally benign, and cost-effective for potential large-scale production. The catalyst was prepared through a solvent-free condition, emphasizing high yields, simple methodology, and short reaction times as significant advantages. This method also demonstrated a sustainable approach with a mere 10% decrease in catalytic activity after five cycles, underscoring its economic viability (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).
Optical Properties
The structural and optical properties of certain quinoline derivatives have been explored, revealing their potential in thin-film applications. These studies indicate the potential of quinoline derivatives in enhancing the performance of optical devices through their inherent polycrystalline structure and significant optical parameters, such as absorption coefficients and energy gaps. This research opens pathways for the utilization of quinoline derivatives in the development of advanced optical materials (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. This synthesis route presents a green approach by utilizing solvent-free conditions and highlights the compounds' effectiveness in offering potential solutions for combating microbial resistance. The synthesized quinoline derivatives underscore the critical role of chemical modifications in enhancing antimicrobial efficacy, suggesting a promising avenue for the development of new antibacterial and antifungal agents (S. Alavi, M. Mosslemin, R. Mohebat, & A. Massah, 2017).
Antioxidant Abilities
Photovoltaic Applications
The photovoltaic properties of certain quinoline derivatives have been investigated, showing promising applications in organic–inorganic photodiode fabrication. These studies explore the electrical properties of quinoline derivatives when applied as thin films, demonstrating their potential in improving the efficiency of photovoltaic devices. The research provides a basis for further exploration of quinoline derivatives in solar energy applications, emphasizing the role of chemical structure in influencing photovoltaic properties (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-2-34-22-10-13-25-24(18-22)27(31-16-14-30(15-17-31)21-6-4-3-5-7-21)26(19-29-25)35(32,33)23-11-8-20(28)9-12-23/h3-13,18-19H,2,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMALDTVCYWPXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

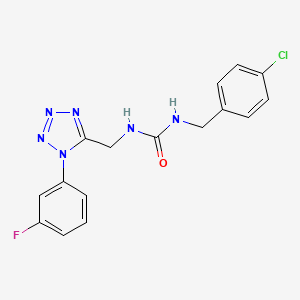

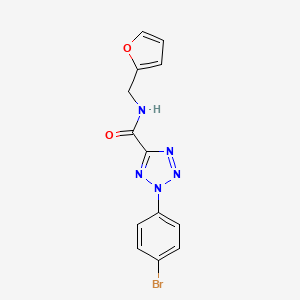
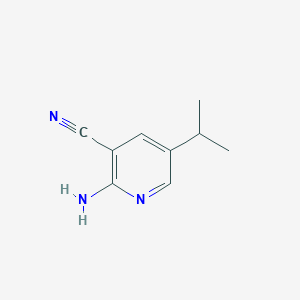
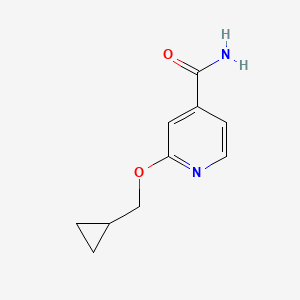
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)
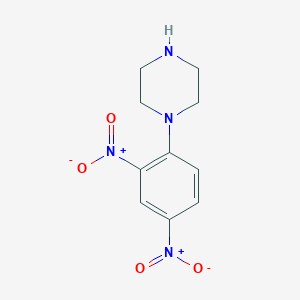
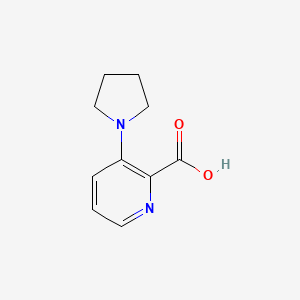
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
